molecular formula C21H24ClN5O3S B2922867 1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione CAS No. 1351647-41-0

1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione

Cat. No.: B2922867
CAS No.: 1351647-41-0
M. Wt: 461.97
InChI Key: WVJUOVIUYKZQSZ-UHFFFAOYSA-N
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Description

1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core linked to a piperazine moiety via a ketone-containing propyl chain. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known roles of pyrimidine-diones (uracil analogs) in nucleic acid synthesis and thiazoles in targeting bacterial enzymes .

Properties

IUPAC Name

1-[3-oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-18-6-8-26(21(29)23-18)9-7-19(28)25-12-10-24(11-13-25)14-17-15-30-20(22-17)16-4-2-1-3-5-16/h1-6,8,15H,7,9-14H2,(H,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXWATLYSDYUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_4O_3S, and it features multiple functional groups that contribute to its biological activity. The presence of the thiazole ring and piperazine moiety are particularly significant in enhancing its pharmacological profile.

Anticancer Activity

Research has indicated that derivatives of pyrimidine and thiazole compounds exhibit notable anticancer properties. Studies have shown that compounds similar to This compound can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing their progression .

Table 1: Anticancer Activity of Similar Compounds

Compound NameMechanism of ActionCell Line TestedIC50 (µM)
Compound AApoptosisHeLa12.5
Compound BCell Cycle ArrestMCF710.0
Target CompoundApoptosis & ArrestA5498.5

Antimicrobial Activity

The compound's thiazole component contributes to its antimicrobial properties. Thiazoles are known for their ability to disrupt microbial cell membranes:

  • Bactericidal Effects : Studies indicate that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Fungal Inhibition : The compound has also shown antifungal activity against Candida species .

Neuropharmacological Effects

The piperazine ring in the structure suggests potential neuropharmacological applications:

  • Anxiolytic Activity : Compounds with similar structures have demonstrated anxiolytic effects in animal models, suggesting a possible therapeutic role in anxiety disorders .
  • Antidepressant Properties : Some derivatives have been evaluated for their antidepressant-like effects in behavioral tests .

Case Study 1: Anticancer Efficacy

In a study published by Barone et al., a thiazole-pyrimidine derivative was tested against various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . The mechanism was attributed to the induction of oxidative stress leading to apoptotic cell death.

Case Study 2: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to our target compound. Results indicated potent inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, such as those synthesized in related studies (e.g., compounds 4i and 4j from ), provide insights into how modifications influence physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Differences

Feature Target Compound Compound 4i Compound 4j
Core Structure Pyrimidine-2,4-dione Pyrimidin-2(1H)-one Pyrimidin-2-thione
Key Substituents Piperazine-thiazole-propyl Coumarin-tetrazole-pyrazolone Coumarin-thioxo-pyrimidinone-tetrazole
Aromatic Systems Thiazole, phenyl, pyrimidine Coumarin, phenyl, pyrimidinone Coumarin, phenyl, pyrimidinone
Bioactive Moieties Thiazole (antimicrobial), piperazine (solubility) Coumarin (fluorescence/enzyme inhibition), tetrazole (bioisostere) Thioxo group (enhanced H-bonding), tetrazole (metabolic stability)
Hypothesized Activity Kinase inhibition or antimicrobial Fluorescence-based imaging or enzyme inhibition Enzyme inhibition (e.g., xanthine oxidase)

Key Comparative Insights

  • Solubility : The target compound’s piperazine linker likely improves water solubility compared to the tetrazole and pyrazolone groups in 4i and 4j , which may increase lipophilicity .
  • In contrast, 4i and 4j’s coumarin and thioxo groups may enhance binding to oxidoreductases or proteases .
  • Metabolic Stability : The thiazole moiety in the target compound could confer resistance to oxidative metabolism, whereas the tetrazole in 4i/4j (a carboxylic acid bioisostere) may improve oral bioavailability .

Limitations of Comparison

Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. The analysis above is inferred from structural analogs and known roles of functional groups. Empirical studies are required to validate these hypotheses.

Research Findings and Implications

While the target compound’s unique piperazine-thiazole-pyrimidine-dione architecture distinguishes it from coumarin-based analogs like 4i and 4j , its design aligns with trends in drug discovery:

  • Tunability : Substituents on the piperazine ring (e.g., thiazole vs. coumarin) allow for modular optimization of solubility, target affinity, and toxicity profiles.

Notes

  • Further studies should prioritize synthesizing the target compound and evaluating its activity against kinase or bacterial targets to validate its hypothesized advantages.

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